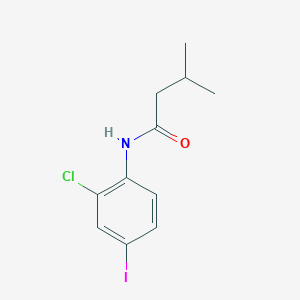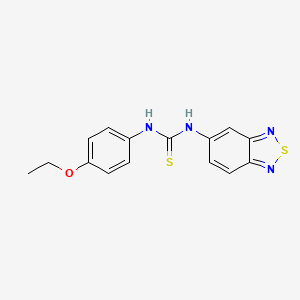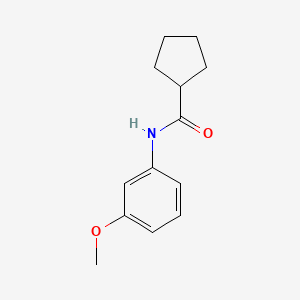
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EMPG, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of glycine transporter inhibitors and has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
EMPG works by inhibiting the activity of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which, in turn, enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors has been found to improve cognitive function and mood.
Biochemical and Physiological Effects:
EMPG has been found to have several biochemical and physiological effects. It enhances the activity of NMDA receptors, which play a crucial role in the regulation of cognitive function and mood. It also increases the concentration of glycine in the synaptic cleft, which has been found to improve cognitive function and mood. Additionally, EMPG has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
EMPG has several advantages for lab experiments. It is a potent and selective inhibitor of glycine transporters, which makes it an ideal tool for studying the role of glycine transporters in various diseases. It also has a high affinity for glycine transporters, which allows for precise control of its concentration in the synaptic cleft. However, EMPG has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its mechanism of action is complex, which makes it challenging to study.
未来方向
There are several future directions for the study of EMPG. One potential direction is to investigate its therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to understand the long-term effects of EMPG and its potential side effects.
合成方法
EMPG can be synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinemethanol, followed by the addition of methylsulfonyl chloride and glycine methyl ester hydrochloride. The final product is obtained after purification and isolation steps.
科学研究应用
EMPG has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit glycine transporters has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the regulation of cognitive function and mood.
属性
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-7-9-16(10-8-14)20(24(2,22)23)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQMZWZNCIWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)


![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)




![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)
